molecular formula C18H19FN4O3S B10988276 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B10988276
M. Wt: 390.4 g/mol
InChI Key: GJYBLEXCCNPHAU-UHFFFAOYSA-N
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Description

3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a triazolopyridine moiety, and a fluoromethoxyphenylsulfonyl group

Preparation Methods

The synthesis of 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the triazolopyridine moiety, and the attachment of the fluoromethoxyphenylsulfonyl group. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions. Industrial production methods may involve scaling up these processes to produce the compound in larger quantities while maintaining high purity and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions may involve the incorporation of additional atoms or groups into the compound’s structure.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine stands out due to its unique combination of structural features Similar compounds may include other piperidine derivatives, triazolopyridine analogs, and fluoromethoxyphenylsulfonyl-containing molecules

Properties

Molecular Formula

C18H19FN4O3S

Molecular Weight

390.4 g/mol

IUPAC Name

3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C18H19FN4O3S/c1-26-16-6-5-14(12-15(16)19)27(24,25)22-10-7-13(8-11-22)18-21-20-17-4-2-3-9-23(17)18/h2-6,9,12-13H,7-8,10-11H2,1H3

InChI Key

GJYBLEXCCNPHAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4)F

Origin of Product

United States

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